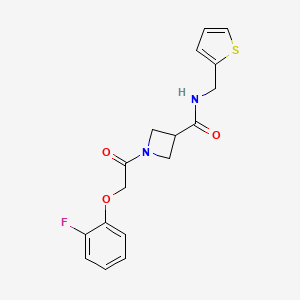

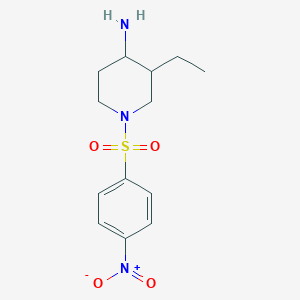

![molecular formula C37H37N5O7S B2494868 N-[2-(3,4-二甲氧基苯基)乙基]-4-{[8-氧代-6-[(1-{[(吡啶-3-基甲基)氨基]甲酰}丙基)硫醚][1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基]甲基}苯甲酰胺 CAS No. 688062-41-1](/img/structure/B2494868.png)

N-[2-(3,4-二甲氧基苯基)乙基]-4-{[8-氧代-6-[(1-{[(吡啶-3-基甲基)氨基]甲酰}丙基)硫醚][1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the given molecule often involves complex reactions that can include cyclization, alkylation, and condensation steps. For example, Phillips and Castle (1980) described the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates, showcasing the multifaceted approaches needed for synthesizing complex quinazoline derivatives (Phillips & Castle, 1980).

Molecular Structure Analysis

The molecular structure of complex quinazoline derivatives is characterized by a variety of functional groups that influence the molecule's chemical behavior and biological activity. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures, providing insight into the molecule's three-dimensional configuration and the spatial arrangement of its constituent atoms.

Chemical Reactions and Properties

Chemical reactions involving quinazoline derivatives can include nucleophilic substitutions, electrophilic additions, and ring-closure reactions. These reactions are crucial for modifying the molecular structure to enhance biological activity or to study the molecule's chemical properties further. For instance, the reaction of anthranilamide with isocyanates to synthesize oxazoloquinazolines demonstrates the chemical versatility of quinazoline derivatives (Chern et al., 1988) (Chern et al., 1988).

科学研究应用

合成和表征

化合物N-[2-(3,4-二甲氧基苯基)乙基]-4-{[8-氧代-6-[(1-{[(吡啶-3-基甲基)氨基]羰基}丙基)硫][1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基]甲基}苯甲酰胺具有复杂的结构,与喹唑啉衍生物相关。研究表明,合成这些衍生物涉及多步反应和试剂,例如间氨基苯甲酸与芳香酸氯化物的反应,随后与对氨基苯酚和酰胺醇的反应(Pandey et al., 2008)。其他研究探讨了不同的合成途径和相关化合物的合成,重点关注化学转化和新化学实体的创造(Usifoh & Okunrobo, 2009)。

化学反应性和衍生物

已经探索了该化合物的衍生物的化学反应性和形成新杂环系统的潜力。例如,与N-[2-(3,4-二甲氧基苯基)乙基]-4-{[8-氧代-6-[(1-{[(吡啶-3-基甲基)氨基]羰基}丙基)硫][1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基]甲基}苯甲酰胺相关的化合物已被合成,并通过元素分析和光谱数据确认其结构(Mohamed, 2021)。这类化合物对亲电和亲核试剂的反应性也已被记录,突出了它们在形成不同杂环结构方面的多功能性(Abdel-Rahman, 2006)。

生物活性和应用

抗病毒和抗菌特性

研究表明,类似于N-[2-(3,4-二甲氧基苯基)乙基]-4-{[8-氧代-6-[(1-{[(吡啶-3-基甲基)氨基]羰基}丙基)硫][1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基]甲基}苯甲酰胺的喹唑啉衍生物对日本脑炎病毒(JEV)和单纯疱疹病毒1型(HSV-1)等病毒显示出有希望的抗病毒活性(Pandey et al., 2008)。此外,与该化学结构相关的某些合成化合物在与标准药物相比时也表现出显著的抗菌活性(Debnath & Manjunath, 2011)。

抗癌活性

人们对该化合物的衍生物在癌症治疗中的潜力表现出明显的兴趣。研究已经记录了与所讨论的化合物密切相关的苯并[b][1,6]萘啶的羧酰胺衍生物的合成,这些衍生物对各种癌细胞系表现出强大的细胞毒活性(Deady et al., 2003)。同样,已合成了某些喹唑啉酮类抗肿瘤剂,显示出高的生长抑制活性和独特的生化特性,如延迟、非特异性、细胞周期阻滞(Bavetsias et al., 2002)。

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[1-oxo-1-(pyridin-3-ylmethylamino)butan-2-yl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N5O7S/c1-4-33(35(44)40-20-25-6-5-14-38-19-25)50-37-41-28-18-32-31(48-22-49-32)17-27(28)36(45)42(37)21-24-7-10-26(11-8-24)34(43)39-15-13-23-9-12-29(46-2)30(16-23)47-3/h5-12,14,16-19,33H,4,13,15,20-22H2,1-3H3,(H,39,43)(H,40,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQLANKFTUJNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

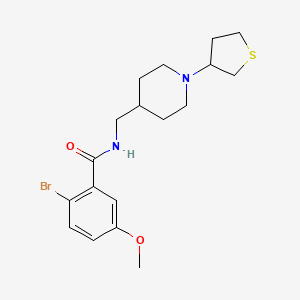

![5-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2494786.png)

![1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2494787.png)

![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)

![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)

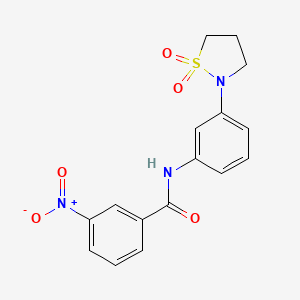

![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)

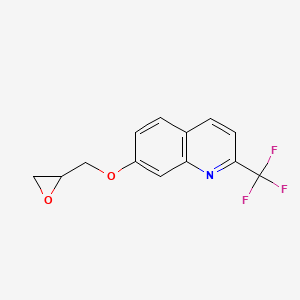

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)